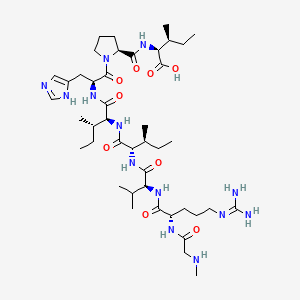

(Sar1,Ile4,8)-Angiotensin II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H75N13O9/c1-10-24(6)33(39(61)51-29(19-27-20-47-22-49-27)41(63)56-18-14-16-30(56)37(59)55-35(42(64)65)26(8)12-3)54-40(62)34(25(7)11-2)53-38(60)32(23(4)5)52-36(58)28(50-31(57)21-46-9)15-13-17-48-43(44)45/h20,22-26,28-30,32-35,46H,10-19,21H2,1-9H3,(H,47,49)(H,50,57)(H,51,61)(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H,64,65)(H4,44,45,48)/t24-,25-,26-,28-,29-,30-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOIRDJKADTVNI-MMYICMJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H75N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biased Agonism of (Sar¹,Ile⁴,⁸)-Angiotensin II: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Sar¹,Ile⁴,⁸)-Angiotensin II, hereafter referred to as SII, is a synthetic analog of the endogenous peptide hormone Angiotensin II (Ang II). While Ang II is a potent vasoconstrictor that signals through the Angiotensin II Type 1 Receptor (AT1R) to elicit a broad range of physiological effects, SII has emerged as a critical tool for dissecting the nuanced signaling pathways downstream of this receptor. This technical guide provides an in-depth exploration of the mechanism of action of SII, focusing on its role as a biased agonist that preferentially activates β-arrestin-dependent signaling over classical G protein-mediated pathways. This unique pharmacological profile presents novel therapeutic opportunities for conditions where selective modulation of AT1R signaling is desirable.

Core Concept: Biased Agonism at the AT1 Receptor

The AT1R, a member of the G protein-coupled receptor (GPCR) superfamily, can initiate signaling through two principal pathways upon activation:

-

G Protein-Dependent Signaling: Canonically, Ang II binding to the AT1R activates heterotrimeric G proteins, primarily Gq/11 and to a lesser extent Gi/o and G12/13. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to physiological responses such as vasoconstriction, aldosterone secretion, and cellular growth.

-

β-Arrestin-Dependent Signaling: Following agonist binding and G protein activation, GPCR kinases (GRKs) phosphorylate the receptor's intracellular domains. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2). While initially known for their role in receptor desensitization and internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own wave of signaling, independent of G proteins. This can include the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, leading to distinct cellular outcomes.

SII is characterized as a β-arrestin-biased agonist . This means that it selectively stabilizes a conformation of the AT1R that preferentially engages the β-arrestin signaling cascade while having a minimal effect on G protein activation. This functional selectivity allows for the targeted modulation of cellular pathways, potentially separating the beneficial effects of AT1R signaling from its detrimental ones. For instance, β-arrestin-mediated signaling has been implicated in cardioprotective effects, while G protein signaling is often associated with hypertension and pathological remodeling.

Quantitative Pharmacological Profile

While specific binding affinity values (Ki or Kd) for (Sar¹,Ile⁴,⁸)-Angiotensin II are not consistently reported in the literature, it is generally characterized as having a lower affinity for the AT1R compared to the native ligand, Angiotensin II. Its significance lies in its functional selectivity rather than high-affinity binding. The table below summarizes the expected functional characteristics of SII compared to Angiotensin II.

| Ligand | AT1R Binding Affinity | Gq-Mediated Signaling (e.g., Calcium Mobilization) | β-Arrestin Recruitment & Signaling | Classification |

| Angiotensin II | High | Potent Agonist | Potent Agonist | Balanced Agonist |

| (Sar¹,Ile⁴,⁸)-Angiotensin II | Lower | Weak Partial Agonist / Antagonist | Potent Agonist | β-Arrestin Biased Agonist |

Signaling Pathways of (Sar¹,Ile⁴,⁸)-Angiotensin II

The mechanism of action of SII is best understood by visualizing its differential engagement of the AT1R signaling pathways.

Caption: Signaling pathways activated by Angiotensin II and its biased analog, (Sar¹,Ile⁴,⁸)-Angiotensin II, at the AT1 receptor.

Experimental Protocols

Characterizing the biased agonism of SII requires a suite of in vitro assays to independently quantify G protein-dependent and β-arrestin-dependent signaling. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the affinity of SII for the AT1R by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of SII for the AT1R.

Materials:

-

HEK293 cells stably expressing human AT1R.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II (a high-affinity, non-selective analog).

-

Non-specific binding control: Unlabeled Angiotensin II (10 µM).

-

Test compound: (Sar¹,Ile⁴,⁸)-Angiotensin II (serial dilutions).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture AT1R-HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.

-

Wash the membrane pellet with fresh buffer and repeat centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

50 µL of assay buffer.

-

50 µL of various concentrations of SII or control compounds.

-

50 µL of ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II (at a final concentration near its Kd).

-

100 µL of cell membrane preparation (typically 10-20 µg of protein).

-

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (concentration of SII that inhibits 50% of radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Gq Protein Signaling Assay (Calcium Mobilization)

This assay measures the ability of SII to stimulate the Gq pathway by detecting changes in intracellular calcium concentration.

Objective: To assess the agonist activity of SII on the Gq-mediated calcium flux.

Materials:

-

HEK293 cells expressing AT1R.

-

Black, clear-bottom 96-well plates.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed AT1R-HEK293 cells into 96-well plates and grow overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

-

Measurement:

-

Place the plate in the fluorescence reader and allow it to equilibrate.

-

Record a baseline fluorescence reading.

-

Inject a solution of SII or a control agonist (Ang II) at various concentrations.

-

Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal response) values.

-

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in live cells, such as the recruitment of β-arrestin to the AT1R.

Objective: To quantify the recruitment of β-arrestin to the AT1R in response to SII stimulation.

Materials:

-

HEK293 cells.

-

Expression plasmids: AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Transfection reagent.

-

White, 96-well plates.

-

BRET plate reader with dual-wavelength detection.

-

Luciferase substrate (e.g., coelenterazine h).

Procedure:

-

Transfection:

-

Co-transfect HEK293 cells with the AT1R-Rluc and β-arrestin-2-YFP plasmids.

-

Plate the transfected cells into 96-well plates and incubate for 24-48 hours.

-

-

Assay:

-

Remove the culture medium and replace it with a suitable assay buffer (e.g., HBSS).

-

Add SII or a control agonist at various concentrations to the wells.

-

Add the luciferase substrate (coelenterazine h).

-

-

BRET Measurement:

-

Immediately measure the light emission at two wavelengths simultaneously: one for the donor (Rluc, ~480 nm) and one for the acceptor (YFP, ~530 nm).

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

-

Data Analysis:

-

The net BRET response is the BRET ratio in the presence of the agonist minus the basal BRET ratio.

-

Plot the net BRET response against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and Emax values for β-arrestin recruitment.

-

Caption: Workflow for a β-arrestin recruitment BRET assay.

Conclusion

(Sar¹,Ile⁴,⁸)-Angiotensin II is a pivotal pharmacological tool for investigating the functional consequences of biased agonism at the AT1R. Its ability to selectively activate β-arrestin-dependent signaling pathways, while minimally engaging G protein-mediated cascades, provides a unique opportunity to unravel the distinct physiological and pathophysiological roles of these two major signaling arms. The detailed experimental protocols provided in this guide offer a robust framework for researchers to characterize the mechanism of action of SII and other biased ligands, ultimately paving the way for the development of novel therapeutics with improved efficacy and safety profiles.

An In-depth Technical Guide to (Sar1,Ile4,8)-Angiotensin II Signaling Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(Sar1,Ile4,8)-Angiotensin II, a synthetic analog of the endogenous peptide hormone Angiotensin II, serves as a critical tool in dissecting the nuanced signaling cascades of the Angiotensin II Type 1 Receptor (AT1R). This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, with a particular focus on its established role as a β-arrestin-biased agonist. This document details the molecular interactions, downstream effector activation, and comparative pharmacology of this compound versus Angiotensin II. Included are structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction to this compound

This compound, also referred to as SII, is a modified octapeptide with substitutions at positions 1, 4, and 8 of the native Angiotensin II sequence. These modifications confer unique pharmacological properties, most notably its functional selectivity for the AT1R. Unlike the endogenous ligand, Angiotensin II, which robustly activates both G protein-dependent and β-arrestin-mediated signaling pathways, this compound demonstrates a profound bias towards the β-arrestin pathway.[1] It does not promote the canonical Gq protein-coupling and subsequent downstream signaling, such as inositol phosphate production.[1] Instead, it potently induces AT1R phosphorylation, β-arrestin recruitment, receptor internalization, and the activation of β-arrestin-dependent signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[1]

Receptor Binding and Affinity

The interaction of this compound with angiotensin receptors has been characterized primarily at the AT1 and AT2 subtypes. The radiolabeled analog, 125I-[Sar1,Ile8]-Angiotensin II, is a commonly used tool in these binding studies.

Table 1: Receptor Binding Affinity of this compound and Related Analogs

| Ligand | Receptor | Tissue/Cell Line | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Reference |

| 125I-[Sar1,Ile8]-Ang II | AT1 | Ovine Tissues | Saturation Binding | 1.2 | - | - | [2] |

| 125I-[Sar1,Ile8]-Ang II | AT2 | Ovine Tissues | Saturation Binding | 0.3 | - | - | [2] |

| [Sar1,Ile8]-Angiotensin II | AT2 | CHO-K1 (human AT2) | Competition Binding | 0.8 | 0.45 pmol/mg | 1.7 | [3] |

Note: Data for the non-iodinated this compound at the AT1 receptor is limited in the form of a direct Kd value from saturation binding. Its characterization is more extensively documented through functional assays.

Signaling Pathways

The signaling divergence between Angiotensin II and this compound at the AT1R is the hallmark of the latter's utility in research.

Canonical Angiotensin II Signaling at the AT1 Receptor

Angiotensin II is a non-biased agonist that activates multiple signaling pathways upon binding to the AT1R. The primary pathway involves the coupling to heterotrimeric G proteins, predominantly Gαq/11.[4] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] Concurrently, G protein activation can lead to the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), further amplifying downstream signaling, including the Ras-Raf-MEK-ERK cascade.[4]

Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the AT1R.[6] This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization.[6] β-arrestins also act as scaffolds for various signaling proteins, initiating a second wave of G protein-independent signaling.[7]

References

- 1. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

(Sar1,Ile4,8)-Angiotensin II Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Sar1,Ile4,8)-Angiotensin II, also known as SII Ang II, is a synthetic analog of the endogenous octapeptide hormone Angiotensin II (Ang II). It is a functionally selective or "biased" agonist for the Angiotensin II Type 1 Receptor (AT1R). Unlike the native ligand Ang II, which activates both G-protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the β-arrestin pathway while having minimal effect on G-protein-mediated signaling.[1][2] This biased agonism makes it a valuable tool for dissecting the distinct physiological roles of these two major signaling arms of the AT1R and a potential lead compound for developing novel therapeutics with improved side-effect profiles. This guide provides a comprehensive overview of the receptor binding affinity of this compound, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways involved.

Quantitative Receptor Binding Data

Table 1: Binding Affinity of this compound and Related Compounds for the AT1 Receptor

| Ligand | Receptor | Parameter | Value | Species | Tissue/Cell Line | Reference |

| This compound (SII) | AT1 | Ki | 972 ± 75.1 nM | Not Specified | Not Specified | [3] |

| Angiotensin II | AT1 | Ki | 18.1 ± 0.64 nM | Not Specified | Not Specified | [3] |

| 125I-[Sar1,Ile8]Angiotensin II | AT1 | Kd | 1.2 nM | Ovine | Various Tissues | [4] |

Table 2: Binding Affinity of a Related Analog for the AT2 Receptor

| Ligand | Receptor | Parameter | Value | Species | Tissue/Cell Line | Reference |

| 125I-[Sar1,Ile8]Angiotensin II | AT2 | Kd | 0.3 nM | Ovine | Various Tissues | [4] |

Experimental Protocols

The determination of receptor binding affinity is typically achieved through radioligand binding assays. Below are detailed methodologies for saturation and competition binding assays, which are standard procedures for characterizing the interaction of a ligand like this compound with its receptors.

Protocol 1: Radioligand Competition Binding Assay

This assay is used to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

- Harvest cells or tissues known to express the target receptor (e.g., HEK293 cells transfected with AT1R, or rat liver membranes).

- Homogenize the cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Assay Procedure:

- In a 96-well plate, add the following components in order:

- Assay buffer

- A fixed concentration of a suitable radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II at a concentration close to its Kd).

- Increasing concentrations of the unlabeled competitor ligand (this compound).

- The prepared cell membranes.

- To determine non-specific binding, include wells with the radioligand and membranes, but with a high concentration of a known, potent unlabeled ligand (e.g., Angiotensin II).

- To determine total binding, include wells with only the radioligand and membranes.

- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Ligand:

- Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. The filter will trap the membranes with the bound radioligand.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

- Measure the radioactivity retained on the filters using a scintillation counter.

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the log of the competitor concentration.

- Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for a receptor.

1. Membrane Preparation:

- Follow the same procedure as described in the competition binding assay.

2. Assay Procedure:

- In a 96-well plate, set up two sets of tubes.

- In the "total binding" tubes, add increasing concentrations of the radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II) to the prepared cell membranes in assay buffer.

- In the "non-specific binding" tubes, add the same increasing concentrations of the radioligand along with a high concentration of a potent unlabeled ligand to the cell membranes.

- Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Quantification:

- Follow the same filtration and radioactivity measurement steps as in the competition binding assay.

4. Data Analysis:

- Calculate specific binding at each radioligand concentration by subtracting non-specific binding from total binding.

- Plot the specific binding against the concentration of the free radioligand.

- Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model. The Kd and Bmax values will be derived from this analysis.

Signaling Pathways and Visualizations

This compound exerts its effects by selectively activating the β-arrestin signaling pathway downstream of the AT1 receptor. This is in contrast to Angiotensin II, which activates both the canonical Gq-protein pathway and the β-arrestin pathway.

Gq-Protein Signaling Pathway (Canonical Angiotensin II Pathway)

Upon binding of Angiotensin II, the AT1 receptor undergoes a conformational change that activates the heterotrimeric G-protein, Gq. This initiates a signaling cascade leading to various physiological responses, including vasoconstriction and aldosterone secretion.

Caption: Canonical Gq-protein signaling pathway activated by Angiotensin II.

β-Arrestin Signaling Pathway (Biased this compound Pathway)

This compound binding to the AT1 receptor promotes the recruitment of β-arrestin, which acts as a scaffold for various signaling proteins, leading to G-protein-independent cellular responses.

Caption: Biased β-arrestin signaling pathway activated by this compound.

Experimental Workflow: Competition Binding Assay

The following diagram illustrates the logical flow of a competition binding assay to determine the Ki of this compound.

Caption: Workflow for a competition binding assay.

Conclusion

This compound is a critical tool for investigating the nuanced signaling of the Angiotensin II Type 1 Receptor. Its biased agonism towards the β-arrestin pathway allows for the targeted study of G-protein-independent signaling. While a comprehensive binding profile, particularly for the AT2 receptor, requires further investigation, the available data and established experimental protocols provide a solid foundation for researchers in pharmacology and drug development to explore the therapeutic potential of biased AT1R agonists. The distinct signaling signature of this compound holds promise for the development of novel drugs that may offer enhanced efficacy and reduced side effects for a variety of cardiovascular and metabolic diseases.

References

- 1. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

(Sar1,Ile4-8)-Angiotensin II: A Technical Guide to its Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Sar1,Ile4,8)-Angiotensin II, a synthetic analog of Angiotensin II, has emerged as a critical tool in cardiovascular and metabolic research. This octapeptide is distinguished by key amino acid substitutions: Sarcosine at position 1, and Isoleucine at positions 4 and 8. These modifications confer unique pharmacological properties, primarily establishing it as a biased agonist for the Angiotensin II Type 1 (AT1) receptor. Unlike the endogenous ligand, Angiotensin II, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway without significantly engaging G-protein-mediated signaling.[1][2][3] This biased agonism provides a unique opportunity to dissect the distinct physiological roles of these two major signaling arms of the AT1 receptor, with significant implications for drug development.

This technical guide provides an in-depth overview of the physiological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Physiological Effects

The preferential activation of the β-arrestin pathway by this compound leads to a distinct profile of physiological effects compared to the balanced agonism of Angiotensin II.

Cardiovascular System

In the cardiovascular system, this compound exhibits complex effects. While it is a weak agonist for classical G-protein-mediated vasoconstriction, its activation of β-arrestin has been linked to cardioprotective signaling.[4] Studies in canines have shown that it has a strong agonistic potency at adrenal and renal angiotensin receptors, leading to increased plasma aldosterone, while being almost ineffective at vascular receptors responsible for blood pressure elevation.

Metabolic System

A significant area of research has focused on the metabolic effects of this compound. In hepatocytes, it has been shown to potentiate insulin receptor signaling and increase insulin-stimulated glycogen synthesis.[4] This effect is dependent on Src and Gαq.[4] These findings suggest a potential therapeutic avenue for conditions associated with insulin resistance.

Receptor Cross-talk and Regulation

This compound has been instrumental in elucidating the cross-talk between the renin-angiotensin system and the kallikrein-kinin system. It negatively regulates bradykinin B2 receptor signaling by promoting the internalization of AT1-B2 receptor heterodimers.[5][6] This action is arrestin-dependent and leads to a blunting of Gq/11-dependent intracellular calcium influx and Gi/o-dependent inhibition of adenylyl cyclase initiated by bradykinin.[5][7]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with angiotensin receptors and its physiological effects.

| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Affinity (Kd) | Reference |

| 125I-[Sar1,Ile8]-Angiotensin II | AT1 | Ovine Tissues | 1.2 nM | |

| 125I-[Sar1,Ile8]-Angiotensin II | AT2 | Ovine Tissues | 0.3 nM |

| Physiological Parameter | Experimental Model | Effect of this compound | Quantitative Measure | Reference |

| Arterial Blood Pressure | Spontaneously Hypertensive Rats | Reduction | Dose-dependent | |

| Plasma Aldosterone | Anesthetized Dogs | Increase | Significant | |

| Insulin-stimulated Glycogen Synthesis | Primary Rat Hepatocytes | Increase | - | [4] |

| Bradykinin B2 Receptor-mediated Calcium Influx | HEK293 cells | Blunted | - | [5] |

Signaling Pathways

This compound's biased agonism at the AT1 receptor triggers a specific β-arrestin-dependent signaling cascade, while avoiding the classical G-protein pathway.

Signaling pathway of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the physiological effects of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to AT1 and AT2 receptors.

Workflow for a radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize tissues or cells expressing AT1/AT2 receptors in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Incubation: In a multi-well plate, incubate the prepared membranes with increasing concentrations of radiolabeled (e.g., 125I) this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Angiotensin II.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using saturation binding analysis (e.g., Scatchard plot) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to induce the recruitment of β-arrestin to the AT1 receptor. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Workflow for a β-arrestin recruitment BRET assay.

Detailed Steps:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with plasmids encoding for the AT1 receptor fused to a Renilla luciferase (Rluc) and β-arrestin fused to a Yellow Fluorescent Protein (YFP).

-

Assay Preparation: Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Stimulation: Replace the culture medium with a buffer containing the Rluc substrate (e.g., coelenterazine h). Add varying concentrations of this compound to the wells.

-

Signal Detection: Measure the light emission at 480 nm (Rluc emission) and 530 nm (YFP emission) using a plate reader capable of BRET measurements.

-

Data Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 480 nm). Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G-Protein Activation Assay (GTPγS Binding Assay)

This assay is used to assess the lack of G-protein activation by this compound. It measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Detailed Steps:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Incubation: Incubate the membranes with a buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound or a known G-protein activating agonist (positive control).

-

Separation: Separate bound from free [35S]GTPγS by filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Compare the [35S]GTPγS binding stimulated by this compound to that of the positive control and basal levels. A lack of a significant increase over basal indicates no G-protein activation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of the downstream effector ERK1/2, a hallmark of β-arrestin-mediated signaling by this compound.

Detailed Steps:

-

Cell Culture and Treatment: Culture cells expressing the AT1 receptor and serum-starve them to reduce basal ERK1/2 phosphorylation. Treat the cells with different concentrations of this compound for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunodetection: Block the membrane and then incubate with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Conclusion

This compound is a powerful pharmacological tool for investigating the nuanced roles of the AT1 receptor signaling pathways. Its ability to selectively activate β-arrestin-dependent signaling has provided invaluable insights into the G-protein-independent functions of this critical receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this biased agonist in their studies of cardiovascular and metabolic diseases. Further research into the long-term physiological consequences of sustained β-arrestin-biased signaling will be crucial for translating these findings into novel therapeutic strategies.

References

- 1. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Arrestin-selective Angiotensin AT1 Receptor Agonist [Sar1,Ile4,Ile8]-AngII Negatively Regulates Bradykinin B2 Receptor Signaling via AT1-B2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: (Sar1,Ile4,8)-Angiotensin II and G Protein-Coupled Receptor Interactions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, with its principal effector, the octapeptide Angiotensin II (Ang II), mediating its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR). Canonically, Ang II binding to AT1R activates Gαq/11 proteins, initiating a signaling cascade that leads to vasoconstriction and fluid retention.

The paradigm of GPCR signaling has evolved beyond a simple on/off switch to embrace the concept of biased agonism or functional selectivity. This phenomenon describes the ability of different ligands to stabilize distinct receptor conformations, preferentially activating specific downstream signaling pathways over others. (Sar1,Ile4,8)-Angiotensin II (SII), a synthetic analog of Ang II, has emerged as a pivotal pharmacological tool for dissecting this biased signaling at the AT1R. SII is a potent β-arrestin-biased agonist , which preferentially activates β-arrestin-mediated signaling pathways while failing to engage, and in some contexts antagonizing, the classical G protein-dependent pathways.[1][2][3] This guide provides an in-depth technical overview of SII, its unique interaction with the AT1R, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Molecular Profile of this compound (SII)

This compound is a synthetic octapeptide analog of the endogenous Angiotensin II. The modifications are key to its biased agonism:

-

Sarcosine at position 1 (Sar1): Substitution of the N-terminal aspartic acid with sarcosine confers resistance to aminopeptidases, increasing the peptide's metabolic stability.

-

Isoleucine at position 4 (Ile4): This modification, replacing the typical tyrosine, is critical for imparting the β-arrestin bias.

-

Isoleucine at position 8 (Ile8): This substitution for phenylalanine is also common in Ang II antagonists and contributes to the unique pharmacological profile.

These structural changes result in a ligand that binds to the AT1R but induces a receptor conformation distinct from that stabilized by the endogenous agonist, Ang II.

Interaction with Angiotensin Receptors and Biased Signaling

SII's primary target is the AT1R. Unlike Ang II, which is a balanced agonist, SII exhibits profound functional selectivity.

-

Gq/11-Independent Signaling: SII binding to the AT1R does not lead to the canonical activation of the Gαq/11 pathway.[1][2] Consequently, it fails to stimulate phospholipase C (PLC), the production of inositol phosphates (IPs), and the subsequent release of intracellular calcium—hallmarks of classical AT1R activation.[4][5] In some experimental settings, SII can act as an antagonist to Ang II-mediated G protein signaling.

-

β-Arrestin-Dependent Signaling: SII is a potent activator of the β-arrestin pathway. Upon binding, it promotes the phosphorylation of the AT1R C-terminal tail by G protein-coupled receptor kinases (GRKs). This phosphorylated tail serves as a high-affinity docking site for β-arrestin 1 and β-arrestin 2.[2] The recruitment of β-arrestin sterically hinders G protein coupling (desensitization) and initiates a second wave of G protein-independent signaling. This includes the activation of mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2), and promoting receptor internalization.[2][4][6]

Signaling Pathway Diagram

The diagram below illustrates the divergent signaling pathways activated by the balanced agonist Angiotensin II versus the biased agonist this compound at the AT1R.

Caption: Divergent signaling of Ang II vs. SII at the AT1R.

Quantitative Data

Quantitative characterization of biased agonists is essential. While comprehensive comparative tables for SII are not always consolidated in single publications, the following data provides context from various studies. Note that the related analog, [Sar1,Ile8]-Ang II, is sometimes used in binding studies and has different affinities.

Table 1: Binding Affinity and Potency of Angiotensin Analogs at Angiotensin Receptors

| Ligand | Receptor | Assay Type | Parameter | Value | Species | Reference |

| 125I-[Sar1,Ile8] Ang II | AT1 | Saturation Binding | Kd | ~1.2 nM | Ovine | [7] |

| 125I-[Sar1,Ile8] Ang II | AT2 | Saturation Binding | Kd | ~0.3 nM | Ovine | [7] |

| 125I-[Sar1,Ile8] Ang II | AT1 | Saturation Binding | Kd | ~3.8 nM | Guinea Pig | [8] |

| Angiotensin II | AT1 | Competition Binding | Ki | ~1.5 nM | Guinea Pig | [8] |

| Angiotensin II | AT1 | Functional (Phosphorylase a) | EC50 | ~1.0 nM | Guinea Pig | [8] |

| [Sar1,Ile4,8] Ang II | AT1A | Functional (ERK1/2 Activation) | Concentration for Max Effect | 30 µM | Human (HEK293) | [4] |

| [Sar1,Ile4,8] Ang II | AT1A | Functional ([35S]GTPγS Binding) | Activity | No increase up to 562.5 µM | Human (HEK293) | [4] |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity (lower value = higher affinity). EC50 (half maximal effective concentration) is a measure of potency. The high concentration of SII required for ERK activation in some studies highlights the complexity of quantifying biased agonism.

Experimental Protocols

Characterizing the biased agonism of SII requires a suite of assays to independently quantify G protein and β-arrestin pathway engagement.

Radioligand Competition Binding Assay

This assay determines the affinity of SII for the AT1R by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues (e.g., rat liver) expressing AT1R in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2). Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration via a BCA or Bradford assay.[9][10]

-

Assay Setup: In a 96-well plate, combine membrane homogenate, a fixed concentration of a suitable radioligand (e.g., 125I-[Sar1,Ile8] Ang II), and a range of concentrations of the unlabeled competitor ligand (SII).[11]

-

Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[9]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). Wash filters with ice-cold wash buffer to remove unbound radioligand.[9][11]

-

Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (SII). Fit the data to a one-site competition model to determine the IC50 (concentration of SII that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[9]

Caption: Workflow for a radioligand competition binding assay.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor protein-protein interactions, such as receptor-arrestin recruitment, in real-time in living cells.[12][13]

Methodology:

-

Cell Culture and Transfection: Culture cells (e.g., HEK293) and co-transfect them with two constructs: one for the AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and another for β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP or Venus).[12][14]

-

Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate and allow them to adhere.

-

Assay Procedure:

-

Wash cells with assay buffer (e.g., PBS).

-

Add the luciferase substrate (e.g., coelenterazine h) to each well and incubate.[14]

-

Take a baseline BRET reading using a plate reader capable of sequentially measuring the emission signals from both the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

-

Add varying concentrations of SII to the wells.

-

Immediately begin kinetic measurement of both emission signals over time (e.g., for 30-60 minutes).

-

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each time point and concentration. The change in BRET ratio over baseline indicates ligand-induced arrestin recruitment. Plot the peak change in BRET ratio against the log concentration of SII to generate a dose-response curve and determine the EC50 and Emax.

Caption: Workflow for a BRET-based β-arrestin recruitment assay.

G Protein Activation Assay ([35S]GTPγS Binding)

This functional assay directly measures G protein activation. Since SII is not expected to activate Gαq/11, this serves as a critical negative-confirmation experiment.

Methodology:

-

Membrane Preparation: Prepare AT1R-expressing membranes as described in the radioligand binding protocol.

-

Assay Setup: In a microplate, combine membranes, a sub-micromolar concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), and GDP (to ensure G proteins are in their inactive state).

-

Ligand Addition: Add varying concentrations of SII. A known Gq/11 activator like Ang II should be used as a positive control.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes to allow for potential agonist-stimulated [35S]GTPγS binding.

-

Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.[4]

-

Detection & Analysis: Measure the radioactivity on the filters. For SII, the expected result is no significant increase in [35S]GTPγS binding above basal levels, in contrast to the robust stimulation expected from Ang II.[4]

Downstream Signaling Assay (ERK1/2 Phosphorylation)

This assay measures the activation of a downstream effector in the β-arrestin pathway. Western blotting is a standard method for this.

Methodology:

-

Cell Culture and Starvation: Culture cells expressing AT1R. Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.[6]

-

Ligand Stimulation: Treat cells with various concentrations of SII or Ang II for a short period (typically 5-10 minutes, as ERK activation is often transient).[4]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Western Blotting:

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 3-5% BSA in TBST) to prevent non-specific antibody binding.[15]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

-

-

Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify band intensities using densitometry software. Express p-ERK levels as a ratio of total ERK. Plot the normalized p-ERK signal against ligand concentration to determine potency (EC50).

Functional Consequences and Applications

The unique signaling profile of SII makes it a valuable tool for exploring the physiological and pathophysiological roles of β-arrestin-mediated signaling downstream of the AT1R.

-

Receptor Heterodimerization: SII has been shown to negatively regulate the signaling of the Bradykinin B2 receptor through AT1R-B2R heterodimerization. SII promotes the arrestin-dependent co-internalization of the receptor heterodimer, thereby blunting B2 receptor-mediated Gq/11 and Gi/o signaling.[5][16]

-

Cellular Processes: β-arrestin-dependent signaling initiated by ligands like SII has been implicated in processes such as cell migration and the regulation of glycogen synthesis.[17]

-

Therapeutic Potential: The development of biased agonists is a major focus in drug discovery. Ligands that selectively activate β-arrestin pathways while blocking G protein signaling could offer therapeutic benefits in conditions like acute heart failure by enhancing cardiac performance without inducing vasoconstriction.[18][19]

Conclusion

This compound is a quintessential example of a biased agonist, providing researchers with a specific tool to uncouple β-arrestin signaling from G protein activation at the AT1R. Its use in conjunction with the detailed experimental protocols outlined in this guide allows for a rigorous investigation into the nuanced world of GPCR functional selectivity. Understanding the distinct signaling signatures of biased ligands like SII is critical for advancing our knowledge of GPCR biology and for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

References

- 1. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network. | Sigma-Aldrich [merckmillipore.com]

- 4. Independent β-arrestin 2 and G protein-mediated pathways for angiotensin II activation of extracellular signal-regulated kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Arrestin-selective Angiotensin AT1 Receptor Agonist [Sar1,Ile4,Ile8]-AngII Negatively Regulates Bradykinin B2 Receptor Signaling via AT1-B2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Biased Agonism of the Angiotensin II Type I Receptor. | Semantic Scholar [semanticscholar.org]

- 19. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(Sar1,Ile4,8)-Angiotensin II: A Biased Agagonist's Role in Cellular Signaling

(Sar1,Ile4,8)-Angiotensin II (SII) , a synthetic analog of Angiotensin II (Ang II), serves as a critical tool for dissecting the intricate signaling pathways mediated by the Angiotensin II Type 1 Receptor (AT1R). As a functionally selective or "biased" agonist, SII preferentially activates specific downstream signaling cascades, offering a unique lens through which researchers can explore the diverse physiological and pathophysiological roles of the renin-angiotensin system. This technical guide provides an in-depth exploration of the cellular signaling mechanisms of SII, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Biased Agonism of the AT1 Receptor

The classical understanding of G protein-coupled receptor (GPCR) signaling involves an agonist binding to a receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream effector pathways. However, the concept of biased agonism posits that certain ligands can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another.[1]

This compound exemplifies this phenomenon at the AT1R. While the endogenous ligand, Angiotensin II, robustly activates both G protein-dependent pathways (e.g., Gq/11-mediated phospholipase C activation) and G protein-independent pathways mediated by β-arrestins, SII demonstrates a strong bias towards the β-arrestin pathway.[1][2] This selective activation of β-arrestin-dependent signaling, without significant G protein coupling, makes SII an invaluable molecular probe.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the interaction of this compound with the AT1 receptor, providing a comparative overview for experimental design and data interpretation.

| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Reference |

| This compound | AT1A | HEK-293 | 310 nM | [3] |

| Angiotensin II | AT1A | HEK-293 | 1.6 nM | [3] |

| 125I[Sar1,Ile8]-Angiotensin II | AT1 | Ovine Tissues | 1.2 nM | [4] |

| 125I[Sar1,Ile8]-Angiotensin II | AT2 | Ovine Tissues | 0.3 nM | [4] |

| Ligand | Parameter | Cell Type/System | Value/Effect | Reference |

| This compound | B2 Receptor Binding | HEK293 cells co-expressing AT1 and B2 receptors | Reduced BK binding by ~60% after 20 min exposure | [5] |

| This compound | Bmax for [3H]BK | HEK293 cells co-expressing AT1 and B2 receptors | In the absence of SII, Bmax was 5.14 ± 1.05 fmol/10^5 cells | [5] |

| This compound | Akt and GSK3α/β Phosphorylation | Hepatocytes | Increases insulin-stimulated phosphorylation at 30 μM for 30 min | [6] |

Signaling Pathways of this compound

The primary signaling mechanism of SII involves the recruitment of β-arrestin to the AT1R, initiating a cascade of downstream events independent of G protein activation.

β-Arrestin-Dependent ERK1/2 Activation

A key consequence of SII-induced β-arrestin recruitment is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3] This activation is G protein-independent and is abolished by the downregulation of β-arrestin 2.[3]

Caption: SII-mediated β-arrestin-dependent activation of ERK1/2.

Cross-talk with Bradykinin B2 Receptor Signaling

SII has been shown to negatively regulate Bradykinin B2 Receptor (B2R) signaling through the formation of AT1R-B2R heterodimers.[5][7] Binding of SII to the AT1R within the heterodimer promotes the arrestin-dependent co-internalization of the entire receptor complex.[5][7] This sequestration of the B2R from the cell surface blunts its ability to activate its own downstream signaling pathways, such as Gq/11-dependent intracellular calcium influx and Gi/o-dependent inhibition of adenylyl cyclase.[5][7]

Caption: SII-induced negative regulation of B2R signaling.

Potentiation of Insulin Receptor Signaling

In hepatocytes, long-term pre-treatment with SII potentiates insulin-stimulated glycogen synthesis.[8] This effect is mediated through the enhanced phosphorylation of Akt and Glycogen Synthase Kinase 3α/β (GSK3α/β), downstream effectors of the insulin receptor (IR).[6][8] This potentiation is dependent on Src and Gαq.[8]

Caption: SII potentiates insulin-stimulated glycogen synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the cellular signaling of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and density (Bmax) of ligands to receptors.

Methodology:

-

Cell Culture and Preparation:

-

Culture cells (e.g., HEK293) expressing the receptor of interest (e.g., AT1R and/or B2R).

-

For intact cell binding, suspend cells in binding buffer. For membrane preparations, homogenize cells and isolate the membrane fraction through centrifugation.

-

-

Saturation Binding:

-

Incubate a constant amount of cells or membranes with increasing concentrations of a radiolabeled ligand (e.g., [3H]BK for B2R).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the corresponding unlabeled ligand.

-

Incubations are typically performed at 4°C to prevent receptor internalization.

-

-

Competition Binding:

-

Incubate cells or membranes with a fixed concentration of radiolabeled ligand and increasing concentrations of an unlabeled competitor ligand (e.g., unlabeled BK or SII).

-

-

Separation and Counting:

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Analyze saturation binding data using non-linear regression to determine Kd and Bmax.

-

Analyze competition binding data to determine the IC50 of the competitor, from which the Ki can be calculated.[5]

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To study protein-protein interactions, such as receptor dimerization, in living cells.

Methodology:

-

Plasmid Construction:

-

Construct expression plasmids encoding the proteins of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). For example, AT1R-Rluc and B2R-YFP.

-

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293) with the donor and acceptor fusion constructs.

-

-

BRET Measurement:

-

After 24-48 hours, wash the cells and add the luciferase substrate (e.g., coelenterazine h).

-

Measure the light emission at the wavelengths corresponding to the donor and acceptor fluorophores using a luminometer capable of dual-wavelength detection.

-

-

Data Analysis:

-

Calculate the BRET ratio as the emission intensity of the acceptor divided by the emission intensity of the donor.

-

An increase in the BRET ratio upon co-expression of the two fusion proteins compared to control conditions (e.g., expression of the donor with an unfused acceptor) indicates that the proteins are in close proximity (<10 nm).

-

BRET50 measurements, the acceptor/donor ratio required to produce half-maximal BRET, can be used to quantify the efficiency of the interaction.[7]

-

Immunoblotting for Phosphorylated Proteins (e.g., Phospho-ERK1/2)

Objective: To detect the activation state of specific signaling proteins by measuring their phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Stimulate the cells with the ligand of interest (e.g., SII or Ang II) for a specific time course.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

-

Detection and Analysis:

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-ERK1/2).

-

Quantify the band intensities using densitometry software.[3]

-

Caption: General workflow for immunoblotting analysis.

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of AT1R signaling. Its ability to selectively activate the β-arrestin pathway has provided crucial insights into the G protein-independent functions of this receptor. The continued use of SII and the development of other biased agonists will undoubtedly uncover further complexities in angiotensin II signaling and may pave the way for novel therapeutic strategies targeting specific downstream pathways of the AT1R.

References

- 1. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Arrestin-selective Angiotensin AT1 Receptor Agonist [Sar1,Ile4,Ile8]-AngII Negatively Regulates Bradykinin B2 Receptor Signaling via AT1-B2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Sar1,Ile4,8)-Angiotensin II in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Sar1,Ile4,8)-Angiotensin II, also known as SII Ang II, is a synthetic analog of Angiotensin II. It functions as a functionally selective or "biased" agonist for the Angiotensin II Type 1 Receptor (AT1R).[1][2][3] Unlike the endogenous ligand Angiotensin II, which activates both G-protein dependent and β-arrestin dependent signaling pathways, this compound preferentially activates the β-arrestin signaling cascade with minimal to no activation of the Gq-protein pathway.[1][3] This unique property makes it a valuable tool for dissecting the distinct physiological roles of these two major AT1R signaling arms in vivo. These notes provide an overview of its application in in vivo studies, including dosage considerations, experimental protocols, and a summary of its signaling mechanism.

Data Presentation

In Vivo Dosage of Angiotensin Analogs (for reference)

| Compound | Animal Model | Administration Route | Dosage | Reported Effect |

| Angiotensin II | Rat | Subcutaneous infusion | 5.2 µg/kg/h | Induction of hypertension and increased blood pressure variability[4] |

| Angiotensin II | Dog | Intravenous infusion | 2.0 and 5.0 ng/kg/min | Increased mean arterial pressure by increasing total peripheral resistance[5] |

| [Sar1, Ile8]Angiotensin II | Rat | Intracerebroventricular infusion | 500 ng/µL per hour | Blockade of central Angiotensin II receptors[6] |

| Aliskiren (renin inhibitor) | Rat | Oral gavage | 30 mg/kg/day | Lowering of blood pressure[7] |

Experimental Protocols

General Considerations for In Vivo Administration

-

Vehicle: this compound is a peptide and should be dissolved in a sterile, isotonic solution suitable for in vivo administration, such as sterile saline (0.9% NaCl). The solubility of the peptide should be confirmed prior to preparing stock solutions.

-

Animal Models: Common animal models for studying the renin-angiotensin system include mice and rats. The specific strain, age, and sex of the animals should be carefully selected based on the research question.

-

Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Subcutaneous Infusion via Osmotic Minipumps

This protocol is suitable for chronic administration of this compound to study its long-term effects.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Osmotic minipumps (e.g., Alzet)

-

Surgical instruments for implantation

-

Anesthesia and analgesics

-

Experimental animals (e.g., mice or rats)

Procedure:

-

Preparation of this compound solution:

-

Based on the desired dose and the pumping rate and duration of the osmotic minipump, calculate the required concentration of this compound.

-

Aseptically dissolve the calculated amount of this compound in sterile 0.9% saline.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

-

Filling the osmotic minipumps:

-

Following the manufacturer's instructions, fill the osmotic minipumps with the prepared this compound solution under sterile conditions.

-

-

Surgical Implantation:

-

Anesthetize the animal using an approved anesthetic protocol.

-

Make a small subcutaneous incision on the back of the animal, between the shoulder blades.

-

Create a subcutaneous pocket using blunt dissection.

-

Insert the filled osmotic minipump into the pocket.

-

Close the incision with sutures or surgical staples.

-

Administer post-operative analgesics as recommended by the veterinarian.

-

-

Monitoring:

-

Monitor the animals daily for any signs of distress, infection, or adverse reactions.

-

Monitor relevant physiological parameters (e.g., blood pressure, heart rate) as required by the experimental design.

-

Protocol 2: Intraperitoneal Injection

This protocol is suitable for acute or sub-chronic administration of this compound.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Sterile syringes and needles

-

Experimental animals (e.g., mice or rats)

Procedure:

-

Preparation of this compound solution:

-

Dissolve the desired amount of this compound in sterile 0.9% saline to achieve the target concentration for injection. The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).

-

-

Administration:

-

Gently restrain the animal.

-

Lift the animal's hindquarters to allow the abdominal organs to move cranially.

-

Insert the needle into the lower right or left quadrant of the abdomen at a shallow angle to avoid puncturing internal organs.

-

Inject the this compound solution.

-

-

Monitoring:

-

Monitor the animal for any immediate adverse reactions.

-

Proceed with experimental measurements at the desired time points post-injection.

-

Signaling Pathway of this compound

This compound acts as a biased agonist at the AT1 receptor. This means it preferentially activates one signaling pathway over another. In the case of this compound, it selectively activates the β-arrestin pathway, which is G-protein independent, while having little to no effect on the classical Gq protein-mediated signaling cascade.

Caption: Biased agonism of this compound at the AT1R.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound.

Caption: A typical experimental workflow for in vivo studies.

References

- 1. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Functional Relevance of Biased Signaling at the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 5. Effect of intravertebral angiotensin II on cardiac output and its distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of intraventricular infusion of an angiotensin II antagonist on 125I-angiotensin II binding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular Angiotensin II Production in Diabetic Rats Is Correlated With Cardiomyocyte Apoptosis, Oxidative Stress, and Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Sar1,Ile4-Ile8)-Angiotensin II

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Sar1,Ile4,8)-Angiotensin II is a synthetic analog of the endogenous peptide hormone Angiotensin II. It is a potent and selective agonist for the Angiotensin II type 1 (AT1) receptor. A key characteristic of this analog is its biased agonism. Unlike the native Angiotensin II which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the β-arrestin pathway with minimal to no activation of the Gq protein pathway.[1][2][3][4] This functional selectivity makes it a valuable tool for investigating the distinct physiological roles of these two signaling cascades and for the development of novel therapeutics that target specific arms of the AT1 receptor signaling network.

This document provides detailed information on the stability, storage, and handling of this compound, along with protocols for its use in experimental settings.

Stability and Storage Conditions

Proper storage and handling are critical to maintain the integrity and activity of this compound. The peptide is susceptible to degradation, primarily through hydrolysis, oxidation, and enzymatic cleavage.

Lyophilized Powder

The lyophilized form of this compound is the most stable state for long-term storage.

Table 1: Recommended Storage Conditions for Lyophilized this compound

| Storage Temperature | Recommended Duration | Notes |

| -80°C | Up to 2 years | Recommended for long-term storage. |

| -20°C | Up to 1 year | Suitable for intermediate-term storage. |

-

Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation. For weighing, it is advisable to do so in a controlled environment with low humidity. After use, the vial should be tightly sealed.

Solutions

Once reconstituted, the stability of this compound in solution is significantly reduced. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Recommended Duration | Notes |

| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |

| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |

| 4°C (Refrigerated) | Up to 5 days | Based on stability data for Angiotensin II in 0.9% NaCl.[2] Stability may vary with buffer and pH. |

-

Solvents: The choice of solvent can impact stability. For reconstitution, sterile, nuclease-free water or a buffer appropriate for the experimental system is recommended. The pH of the solution is a critical factor, with a neutral to slightly acidic pH generally providing better stability for angiotensin peptides.

-

Concentration: At very low concentrations, a significant amount of the peptide may be lost due to adsorption to the surfaces of storage vials. Using low-protein-binding tubes can help minimize this issue.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the preparation of a stock solution from the lyophilized powder.

Materials:

-

Vial of lyophilized this compound

-

Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.4)

-

Sterile, low-protein-binding polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes before opening.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mM).

-

Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

-

Label the aliquots with the peptide name, concentration, and date of preparation.

-

Store the aliquots at -20°C or -80°C as recommended in Table 2.

Protocol 2: Assessment of this compound Stability by RP-HPLC

This protocol provides a general framework for evaluating the stability of the peptide under specific experimental conditions (e.g., different buffers, pH, or temperatures).

Materials:

-

This compound solution to be tested

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

UV detector set to an appropriate wavelength (typically 214 nm or 280 nm for peptides)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired buffers and at the concentrations to be tested. Prepare an initial "time zero" sample for immediate analysis.

-

Incubation: Incubate the remaining samples under the desired storage conditions (e.g., 4°C, room temperature, 37°C).

-